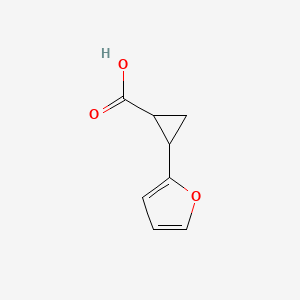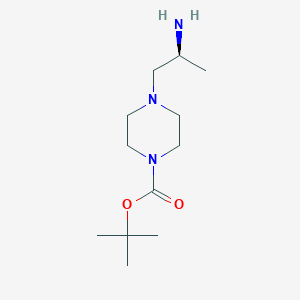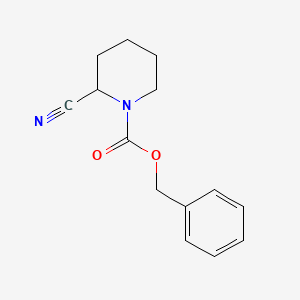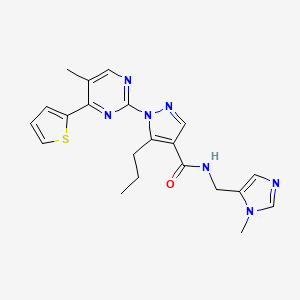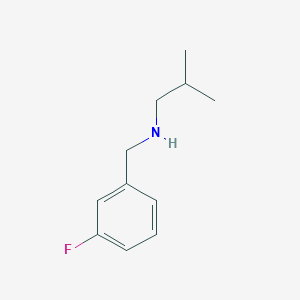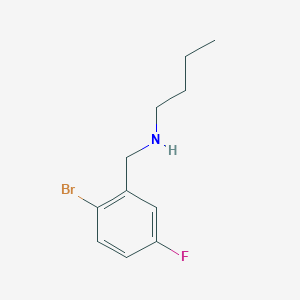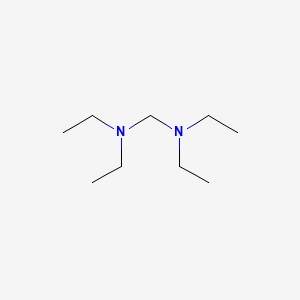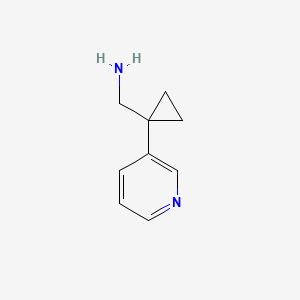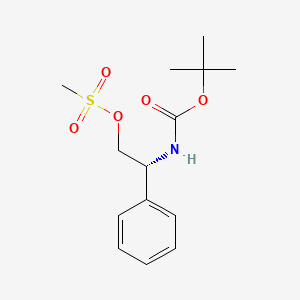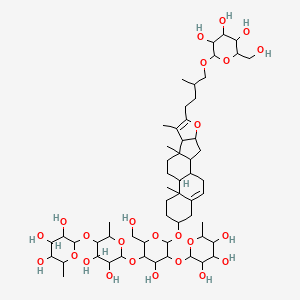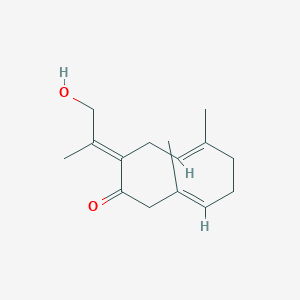
(3E,7E,10E)-10-(1-Hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one
説明
(3E,7E,10E)-10-(1-Hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one, also known as 10-HPPD, is a naturally occurring compound found in several plant species, including the tobacco plant. It is a member of the class of compounds known as terpenoids, which are extensively studied for their potential therapeutic applications. 10-HPPD has been studied for its potential use as an anti-inflammatory, anti-oxidant, and anti-tumor agent, as well as its ability to modulate the immune system.
科学的研究の応用
Anti-Inflammatory Properties
13-Hydroxygermacrone exhibits potent anti-inflammatory effects. Researchers have found that it inhibits the expression of matrix metalloproteinases (MMPs) such as MMP-1, MMP-2, and MMP-3 in human keratinocytes exposed to UVB radiation . These MMPs play a crucial role in skin aging and photoaging by degrading collagen and altering the extracellular matrix. By suppressing MMP expression, 13-Hydroxygermacrone may help mitigate skin damage caused by UV radiation.
Pharmacokinetics and Formulation Studies
Researchers are also investigating the pharmacokinetics of 13-Hydroxygermacrone, including its absorption, distribution, metabolism, and excretion. Formulation studies aim to optimize its delivery in pharmaceuticals or cosmetics.
作用機序
Target of Action
13-Hydroxygermacrone, a natural product isolated from Curcuma zedoaria , has been found to have anti-inflammatory effects . The primary targets of 13-Hydroxygermacrone are autophagy-related proteins in cells . These proteins include the class III type phosphoinositide 3-kinase (PI3K III), light chain 3 (LC3), and Beclin-1 . These proteins play a crucial role in the autophagy process, which involves the encapsulation of damaged organelles and proteins and their subsequent degradation by lysosomes .
Mode of Action
13-Hydroxygermacrone interacts with its targets by inhibiting the expression of autophagy-related proteins . It down-regulates the expression of LC3 protein in cells in a concentration-dependent manner . Furthermore, it significantly inhibits the expression of PI3K III, LC3, and Beclin-1 in cells, and up-regulates the expression of PI3K I, Akt, mTOR, and Bcl-2 proteins .
Biochemical Pathways
The mechanism of inhibition of 13-Hydroxygermacrone is regulated by two pathways: the PI3K III/Beclin-1/Bcl-2 and PI3K I/Akt/mTOR pathways . By regulating these pathways, 13-Hydroxygermacrone inhibits the autophagy effect in cells, thereby improving cell viability .
Result of Action
The result of 13-Hydroxygermacrone’s action is the inhibition of the autophagy effect in cells, thereby improving cell viability . This suggests a neuroprotective role for 13-Hydroxygermacrone, providing a potential new drug for the treatment of oxygen-glucose deprivation/reperfusion (OGD/R) injury .
Action Environment
As a natural product isolated from curcuma zedoaria , it is likely that factors such as temperature, pH, and the presence of other compounds could potentially influence its action.
特性
IUPAC Name |
(3E,7E,10E)-10-(1-hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-11-5-4-6-12(2)9-15(17)14(8-7-11)13(3)10-16/h6-7,16H,4-5,8-10H2,1-3H3/b11-7+,12-6+,14-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYONKNQJEXRUQZ-UPXYLJBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=C(C)CO)C(=O)CC(=CCC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\C/C(=C(/C)\CO)/C(=O)C/C(=C/CC1)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B3026562.png)
